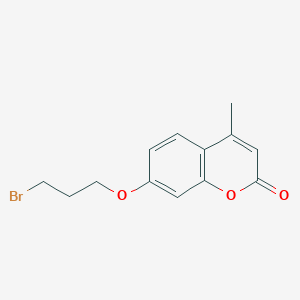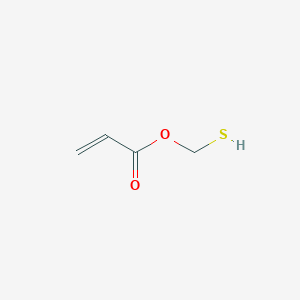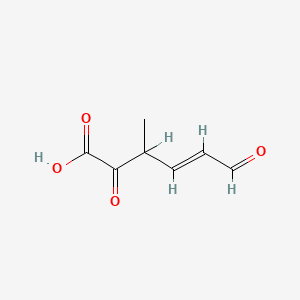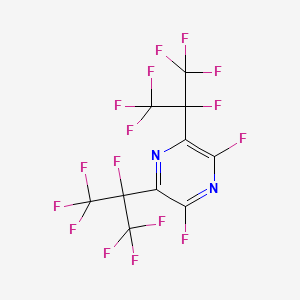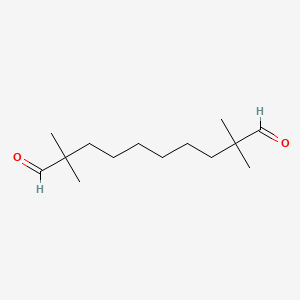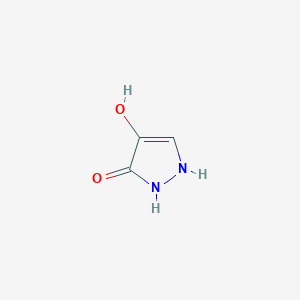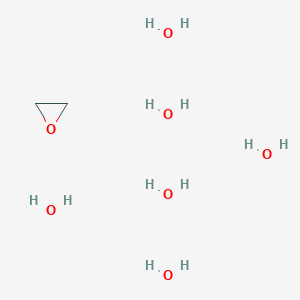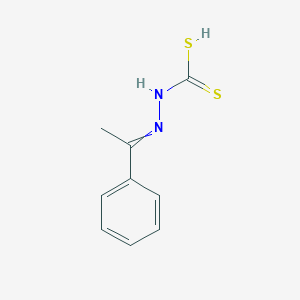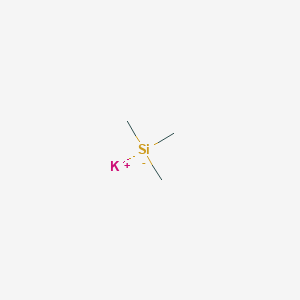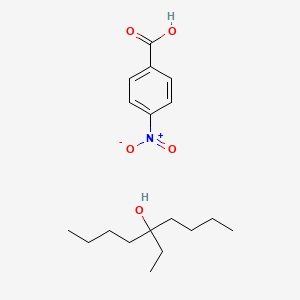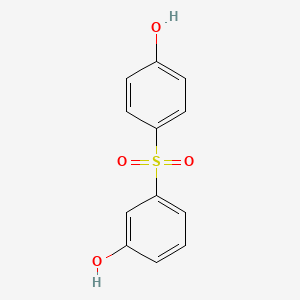
3-(4-Hydroxybenzene-1-sulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxybenzene-1-sulfonyl)phenol is an organic compound that belongs to the class of phenolic sulfonyl compounds. It features a benzene ring substituted with a hydroxyl group and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybenzene-1-sulfonyl)phenol typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of phenol, where phenol reacts with sulfuric acid to form phenol sulfonic acid. This intermediate can then undergo further reactions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of phenolic sulfonyl compounds often involves the use of high-temperature and high-pressure conditions to ensure efficient reactions. The process may include steps such as sulfonation, nitration, and subsequent reduction to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxybenzene-1-sulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to form sulfinic acids.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfinic acids and related derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-Hydroxybenzene-1-sulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxybenzene-1-sulfonyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The sulfonyl group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with only a hydroxyl group attached to the benzene ring.
Sulfanilic Acid: Contains a sulfonyl group but lacks the hydroxyl group.
4-Hydroxybenzenesulfonic Acid: Similar structure but with different substitution patterns.
Uniqueness
3-(4-Hydroxybenzene-1-sulfonyl)phenol is unique due to the presence of both hydroxyl and sulfonyl groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propriétés
Numéro CAS |
52714-79-1 |
|---|---|
Formule moléculaire |
C12H10O4S |
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8,13-14H |
Clé InChI |
PIHLFGWBXVQGGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


